molecular formula C24H22N2O2S B11448737 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11448737
M. Wt: 402.5 g/mol
InChI Key: ICLIKFGYCGGRDE-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps. One common method includes the diazo-coupling process between aniline derivatives and benzothiazole intermediates . Another approach involves the use of Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques . These reactions are often carried out under controlled conditions, such as lower temperatures and specific pH levels, to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave irradiation and one-pot multicomponent reactions . These methods are efficient and can produce the compound in significant quantities, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, acids, bases, and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease progression . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide stands out due to its unique combination of benzothiazole and benzamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C24H22N2O2S/c1-15(2)28-20-11-7-17(8-12-20)23(27)25-19-9-5-18(6-10-19)24-26-21-13-4-16(3)14-22(21)29-24/h4-15H,1-3H3,(H,25,27)

InChI Key

ICLIKFGYCGGRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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